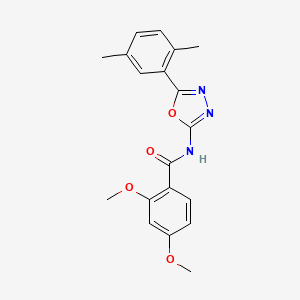

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

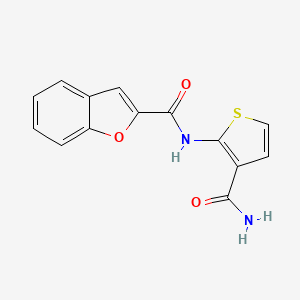

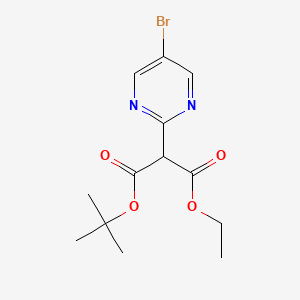

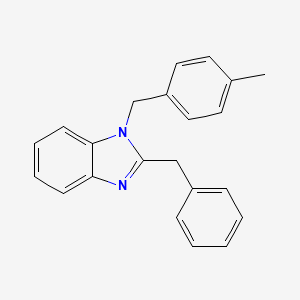

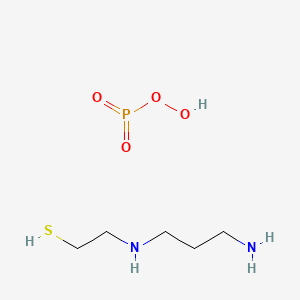

This compound belongs to a class of molecules incorporating 1,3,4-oxadiazole rings, known for their diverse pharmacological properties. The specific structure of this compound suggests a potential for varied chemical reactions and applications, particularly due to the presence of dimethylphenyl and dimethoxybenzamide groups.

Synthesis Analysis

Synthesis involves multiple steps, starting from 2,4-dimethylcarbolic acid refluxed with ethyl 2-bromoacetate, followed by conversion to corresponding hydrazides, and further reactions leading to the final molecule. This process highlights the complexity and precision required in synthesizing such compounds, with specific conditions influencing the yield and purity of the product (Rasool et al., 2016).

Molecular Structure Analysis

Molecular structure determinations often involve X-ray crystallography, providing insights into the arrangement of atoms within the molecule. This information is crucial for understanding how structural features influence chemical behavior and interactions with other molecules.

Chemical Reactions and Properties

The compound's functional groups, such as ether, 1,3,4-oxadiazole, and benzamide, participate in various chemical reactions. These include synthesis of derivatives through reactions with different reagents, offering pathways to explore new compounds with potentially enhanced properties.

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystal structure, are essential for determining the compound's suitability for specific applications. These properties influence the handling, formulation, and storage conditions of the compound.

Chemical Properties Analysis

Chemical properties are directly related to the compound's reactivity, stability, and interaction with biological systems. Studies on this compound have shown significant antibacterial activity, demonstrating its potential in developing new antimicrobial agents (Rasool et al., 2016).

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Research demonstrates the synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives, showing significant in vitro inhibitory activity against pathogenic bacteria and fungi, including Gram-positive and Gram-negative bacteria, and the yeast-like fungus Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities, while others showed potent activity against specific bacteria. Additionally, certain compounds were evaluated for their anti-proliferative activity against various cancer cell lines, indicating promising anticancer potential (L. H. Al-Wahaibi et al., 2021).

Anticancer and Antimycobacterial Agents

The synthesis of 1,3,4-oxadiazole derivatives, including analogs of 2,5-dimethoxybenzoic acid, revealed superior activity against various cancer cell lines, notably MDA231 cells. These derivatives also displayed excellent activity against specific cancer cells, demonstrating their potential as anticancer and antimycobacterial agents (N. Polkam et al., 2017).

Antimicrobial Activity

A series of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives were synthesized and characterized, showing potential antimicrobial activity comparable to commercial antibiotics against tested strains (K. Mohana, 2013).

Antioxidant Activity

New compounds bearing 1,3,4-oxadiazole moieties were synthesized, exhibiting significant antioxidant properties in free-radical scavenging ability assessments. This highlights their potential therapeutic use as antioxidants (R. M. Shakir et al., 2014).

Safety and Hazards

properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-11-5-6-12(2)15(9-11)18-21-22-19(26-18)20-17(23)14-8-7-13(24-3)10-16(14)25-4/h5-10H,1-4H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZSELHANCWJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2482856.png)

![6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole](/img/structure/B2482858.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)

![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)